molecular formula C8H11NO3 B3264938 Ethyl 3-(aminomethyl)furan-2-carboxylate CAS No. 400064-00-8

Ethyl 3-(aminomethyl)furan-2-carboxylate

Cat. No. B3264938
CAS RN: 400064-00-8
M. Wt: 169.18 g/mol
InChI Key: VMWKGDKBZQIXCS-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)furan-2-carboxylate is an organic compound that belongs to the class of furans . Furans are a family of naturally occurring compounds involved in various biological processes and are used in the fields of biology, medicine, and polymer science .


Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings, such as Ethyl 3-(aminomethyl)furan-2-carboxylate, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(aminomethyl)furan-2-carboxylate is C11H11NO3 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions of Ethyl 3-(aminomethyl)furan-2-carboxylate involve various processes such as Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . These reactions are carried out in the presence of DMT/NMM/TsO– or EDC, using 2,5-furandicarboxylic acid and 3,4-bis(hydroxymethyl)furan as substrates .

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)furan-2-carboxylate involves a series of chemical reactions. The reactions start with a Michael addition followed by an intramolecular nucleophilic addition. This leads to a 4p ring opening, which is then followed by another intramolecular Michael addition and finally, elimination .

properties

IUPAC Name

ethyl 3-(aminomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWKGDKBZQIXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(aminomethyl)furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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